ζ-Crystallin Inhibition vs. Warfarin
In a comparative enzyme inhibition study, 4-hydroxycoumarin demonstrated significantly higher potency than warfarin against camel lens ζ-crystallin oxidoreductase. The inhibition constant (Ki) for 4-hydroxycoumarin was 40 μM, whereas warfarin required a Ki of 220 μM to achieve comparable inhibition [1]. This 5.5-fold difference in binding affinity is attributed to the unsubstituted 4-hydroxycoumarin core, whereas warfarin's bulky 3-position substituent (α-phenyl-β-acetylethyl) reduces active site accessibility [2].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 40 μM |
| Comparator Or Baseline | Warfarin: Ki = 220 μM |
| Quantified Difference | 5.5-fold lower Ki (higher potency) for 4-hydroxycoumarin |
| Conditions | Camel lens ζ-crystallin oxidoreductase assay; competitive inhibition with respect to DCIP |
Why This Matters
This demonstrates that the unsubstituted 4-hydroxycoumarin core possesses intrinsically higher binding affinity than the clinical drug warfarin, making it the preferred starting scaffold for structure-based drug design and SAR studies.
- [1] Duhaiman AS. Inhibition of zeta-crystallin by coumarins: a structure-activity study. J Protein Chem. 1996;15(3):261-264. doi:10.1007/BF01887114 View Source
- [2] Duhaiman AS. Inhibition of ζ-crystallin by coumarins: A structure-activity study. J Protein Chem. 1996;15:261-264. View Source
